

Discovery and history of Mexedrone as a research chemical

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Mxedrone**

Cat. No.: **B10764521**

[Get Quote](#)

An In-depth Technical Guide to the Discovery and History of **Mxedrone**

Introduction

Mxedrone (3-methoxy-2-(methylamino)-1-(p-tolyl)propan-1-one), also known as 4-MMC-MeO, is a synthetic molecule of the cathinone class.^[1] It emerged in the new psychoactive substances (NPS) market in August 2015, advertised by UK internet retailers as a non-controlled derivative of mephedrone.^{[2][3]} This guide provides a comprehensive overview of the discovery, history, synthesis, analytical characterization, and pharmacology of **mxedrone** for researchers, scientists, and drug development professionals.

Discovery and History

The emergence of **mxedrone** is directly linked to the legal controls placed on mephedrone. Mephedrone, a popular synthetic cathinone, was first synthesized in 1929 but remained obscure until it was "re-discovered" in 2003.^{[4][5]} Its use grew rapidly, leading to its control in many countries by 2010.^{[4][5]} This created a demand for legal alternatives, which led to the synthesis and marketing of new derivatives like **mxedrone**.^[6]

Mxedrone appeared on the NPS market in August 2015.^[6] Its chemical structure was designed to be similar to mephedrone but sufficiently different to fall outside the scope of existing generic drug laws in places like the UK and Ireland at the time.^[6] The only structural difference is the addition of a methoxy group at the alpha position of the propan-1-one chain.^[6]

User reports on online forums describe it as a much weaker stimulant compared to mephedrone.[\[6\]](#)

Chemical and Pharmacological Properties

Maxedrone is the alpha-methoxy derivative of mephedrone.[\[7\]](#) It acts as a weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a weak serotonin releasing agent (SRA).[\[7\]](#) Its potency is roughly 1/10th that of mephedrone.[\[1\]](#)

Data Presentation: Pharmacological Data

Compound	Target	Action	IC ₅₀ (nM)	EC ₅₀ (nM)	Reference
Maxedrone	SERT	Reuptake Inhibition	5,289	-	[7]
NET	Reuptake Inhibition	8,869	-	[7]	
DAT	Reuptake Inhibition	6,844	-	[7]	
SERT	Releasing Agent	-	2,525	[7]	
DAT	Releasing Agent	-	Inactive	[2][6]	
NET	Releasing Agent	-	Inactive	[2][6]	
N-methoxymephedrone	SERT	Reuptake Inhibition	Weak	-	[2]
NET	Reuptake Inhibition	Weak	-	[2]	
DAT	Reuptake Inhibition	Weak	-	[2]	
SERT	Releasing Agent	-	Low μM	[2]	
NET	Releasing Agent	-	Low μM	[2]	
DAT	Releasing Agent	-	Low μM	[2]	
α-chloromethyl mephedrone	SERT	-	Inactive	Inactive	[2]

NET	-	Inactive	Inactive	[2]
DAT	-	Inactive	Inactive	[2]

Synthesis and Experimental Protocols

Synthesis of Mexedrone

The synthesis of **mexedrone** involves a multi-step process:[6]

- Reaction of 3-chloro-1-(4-methylphenyl)propan-1-one with sodium iodide and sodium methoxide: This step yields 3-methoxy-1-(4-methylphenyl) propan-1-one.
- Bromination: The product from the previous step is reacted with bromine to yield 2-bromo-3-methoxy-1-(4-methylphenyl)propan-1-one.
- Amination: The brominated intermediate is dissolved in acetonitrile, and methanolic methylamine is added. This reaction yields the final product, 3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one (**mexedrone**), as a brown oil.

A route-specific chlorinated by-product, 3-chloro-2-(methylamino)-1-(4-methylphenyl)propan-1-one (α -chloromethylmephedrone), has been identified during **mexedrone** synthesis.[6] This is thought to occur from the incomplete conversion of 3-chloro-1-(4-methylphenyl)propan-1-one in the first step.[6]

Experimental Protocol: In Vitro Monoamine Transporter Assays

The pharmacological activity of **mexedrone** and its analogs at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters was studied using in vitro monoamine transporter assays in rat brain synaptosomes.[2][6]

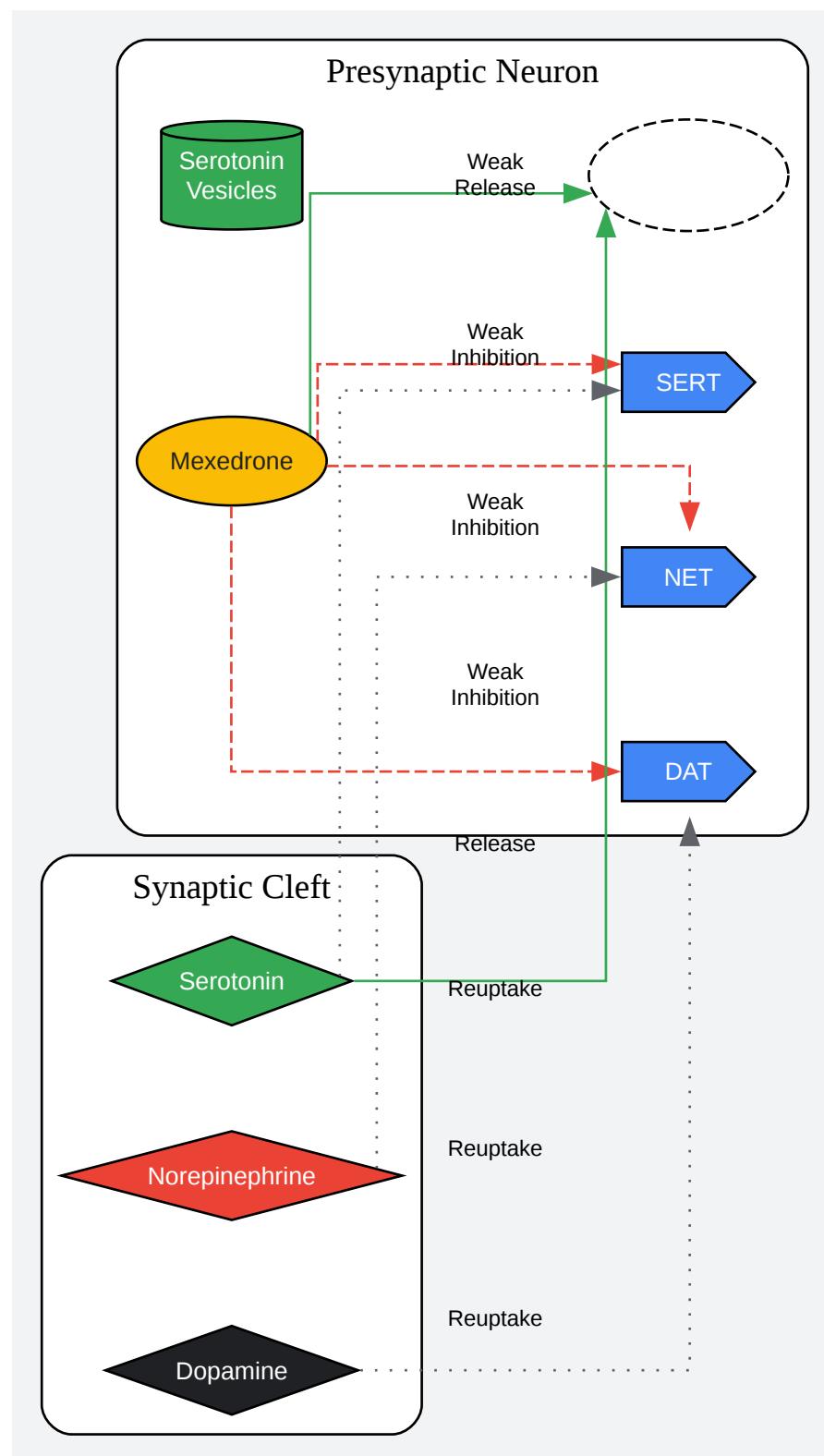
Protocol:

- Preparation of Synaptosomes: Rat brain tissue (striatum for DAT, hippocampus for SERT, and whole brain minus striatum and cerebellum for NET) is homogenized in a sucrose buffer. The homogenate is centrifuged to pellet the synaptosomes.

- Uptake Inhibition Assay (IC₅₀ determination):
 - Synaptosomes are incubated with various concentrations of the test compound (e.g., **mexedrone**).
 - A radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added.
 - The uptake of the radiolabeled substrate is measured using liquid scintillation counting.
 - IC₅₀ values are calculated by determining the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate.
- Releaser Assay (EC₅₀ determination):
 - Synaptosomes are pre-loaded with a radiolabeled substrate.
 - The synaptosomes are then exposed to various concentrations of the test compound.
 - The amount of radiolabeled substrate released from the synaptosomes is measured.
 - EC₅₀ values are calculated by determining the concentration of the test compound that induces 50% of the maximum substrate release.

Analytical Characterization

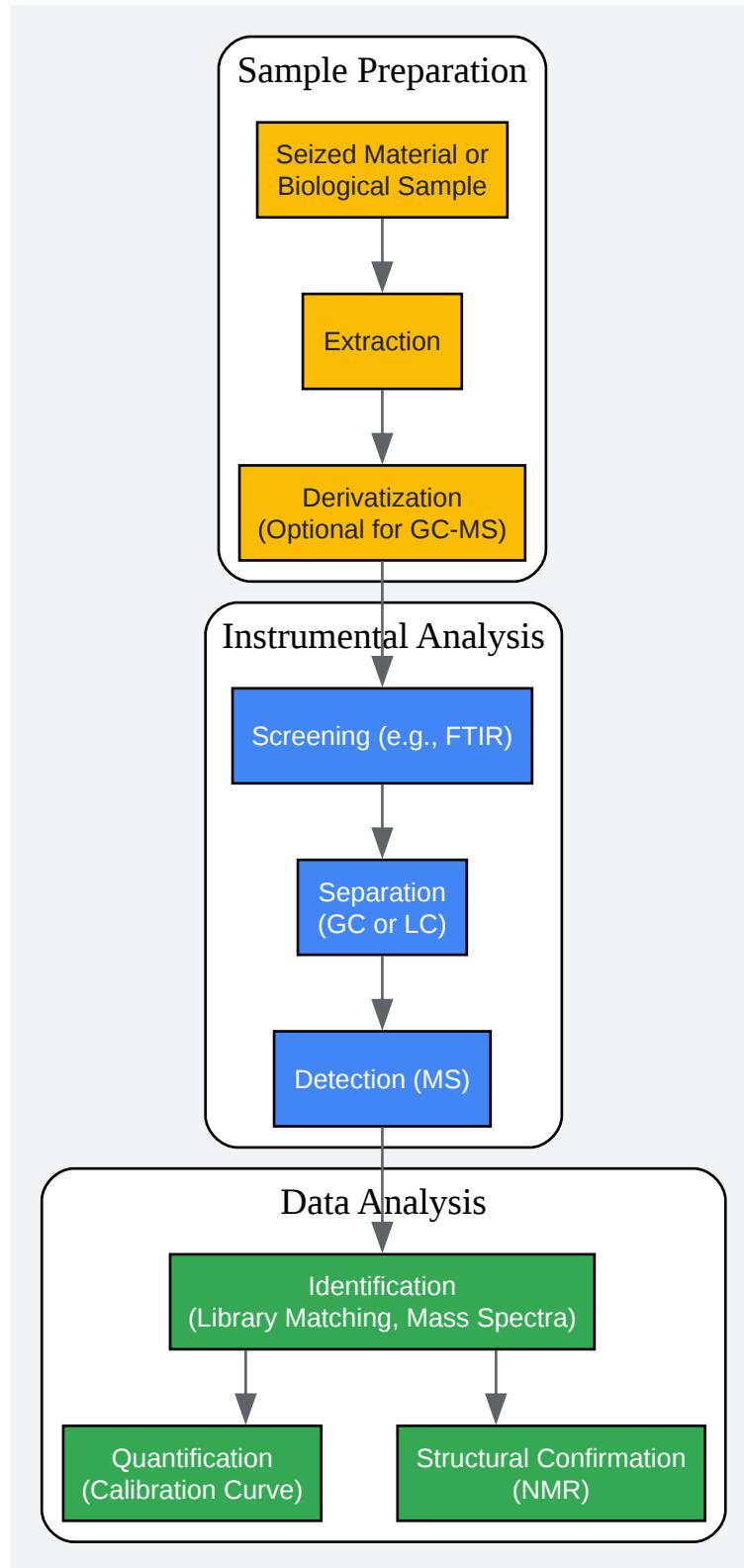
A full analytical characterization of **mexedrone** has been performed using various chromatographic, spectroscopic, and mass spectrometric platforms.[\[2\]](#) These methods are essential for the identification and quantification of **mexedrone** in seized samples and biological matrices.


Common Analytical Techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for the analysis of synthetic cathinones.[\[8\]](#)[\[9\]](#) Derivatization may be used to improve chromatographic properties.[\[10\]](#)
- Liquid Chromatography-Mass Spectrometry (LC-MS): Often preferred for thermolabile substances like cathinones.[\[8\]](#) LC-MS/MS provides high sensitivity and selectivity.[\[11\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, crucial for the definitive identification of new psychoactive substances.[11]
- Fourier Transform Infrared (FTIR) Spectroscopy: Used for the identification of functional groups within the molecule.[11]

Signaling Pathways and Experimental Workflows


Proposed Mechanism of Action of Mexedrone

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action of **Mxedrone** at monoamine transporters.

Experimental Workflow for Analytical Characterization

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the analytical characterization of **Maxedrone**.

Conclusion

Maxedrone serves as a case study in the dynamic and reactive nature of the new psychoactive substances market. Its creation was a direct response to legislative action against its predecessor, mephedrone. While its pharmacological profile indicates significantly weaker stimulant effects compared to mephedrone, its continued presence highlights the ongoing challenge for regulators and the scientific community to characterize and understand the potential risks of emerging synthetic drugs. The detailed analytical and pharmacological data presented in this guide are essential for the accurate identification of **maxedrone** and for furthering our understanding of its mechanism of action and potential for abuse.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. psychonautwiki.org [psychonautwiki.org]
- 2. pure.atu.ie [pure.atu.ie]
- 3. researchgate.net [researchgate.net]
- 4. Mephedrone - Wikipedia [en.wikipedia.org]
- 5. tonydagostino.co.uk [tonydagostino.co.uk]
- 6. Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maxedrone - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. unodc.org [unodc.org]
- 10. researchgate.net [researchgate.net]
- 11. unodc.org [unodc.org]

- To cite this document: BenchChem. [Discovery and history of Mexedrone as a research chemical]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10764521#discovery-and-history-of-mxedrone-as-a-research-chemical\]](https://www.benchchem.com/product/b10764521#discovery-and-history-of-mxedrone-as-a-research-chemical)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com